molecular formula C12H9ClFN3O2 B568943 6-Chloro-N-[(4-fluorophenyl)methyl]-3-nitro-2-pyridinamine CAS No. 905586-93-8

6-Chloro-N-[(4-fluorophenyl)methyl]-3-nitro-2-pyridinamine

Cat. No.: B568943
CAS No.: 905586-93-8
M. Wt: 281.671
InChI Key: WUURADJZJGGVCZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-[(4-fluorophenyl)methyl]-3-nitro-2-pyridinamine typically involves the following steps:

    Chlorination: The addition of a chlorine atom to the pyridine ring.

    Substitution: The substitution of the nitro group with a fluorophenylmethyl group.

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and chlorination processes, followed by purification steps to ensure the compound meets the required specifications. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-[(4-fluorophenyl)methyl]-3-nitro-2-pyridinamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 6-Chloro-N-[(4-fluorophenyl)methyl]-2-pyridinamine .

Scientific Research Applications

6-Chloro-N-[(4-fluorophenyl)methyl]-3-nitro-2-pyridinamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-N-[(4-fluorophenyl)methyl]-3-nitro-2-pyridinamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-N-[(4-fluorophenyl)methyl]-2-pyridinamine: Similar structure but lacks the nitro group.

    6-Chloro-N-[(4-fluorophenyl)methyl]-3-nitro-2-pyridinecarboxamide: Contains an additional carboxamide group.

Uniqueness

6-Chloro-N-[(4-fluorophenyl)methyl]-3-nitro-2-pyridinamine is unique due to the presence of both the nitro and fluorophenylmethyl groups, which confer specific chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

6-chloro-N-[(4-fluorophenyl)methyl]-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFN3O2/c13-11-6-5-10(17(18)19)12(16-11)15-7-8-1-3-9(14)4-2-8/h1-6H,7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUURADJZJGGVCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=C(C=CC(=N2)Cl)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In accordance with the same procedures as in Preparation 7, except for using 2,6-dichloro-3-nitropyridine and 4-fluorobenzylamine, the titled compound was obtained as yellow solid. (Yield: 65%)
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